Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)azetidine-3-carboxylate
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Overview
Description
Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate is an organic compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a benzyl group, an azetidine ring, and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation of the azetidine ring is achieved using benzyl halides under basic conditions.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is introduced through borylation reactions, often using pinacol boronate esters and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety, for example, can participate in boron-mediated reactions, influencing the reactivity and stability of the compound. The azetidine ring and benzyl group contribute to the compound’s overall chemical behavior and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure due to the presence of the dioxaborolane group.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Shares the dioxaborolane moiety and is used in similar applications.
Uniqueness
Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate is unique due to the combination of its functional groups, which provide distinct reactivity and versatility in synthetic applications. The presence of the azetidine ring, in particular, sets it apart from other boronic acid derivatives .
Properties
Molecular Formula |
C24H30BNO4 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
methyl 1-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine-3-carboxylate |
InChI |
InChI=1S/C24H30BNO4/c1-22(2)23(3,4)30-25(29-22)20-13-11-19(12-14-20)24(21(27)28-5)16-26(17-24)15-18-9-7-6-8-10-18/h6-14H,15-17H2,1-5H3 |
InChI Key |
BTBSZDZJLRPHMC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CN(C3)CC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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